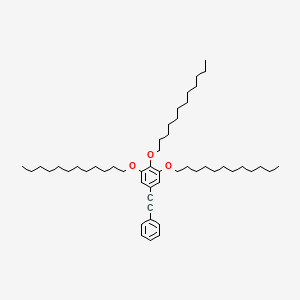
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is a complex organic compound known for its unique structural properties. This compound features a benzene ring substituted with three dodecyloxy groups and a phenylethynyl group. The presence of long alkyl chains and an ethynyl group imparts distinct physical and chemical characteristics, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative with dodecyl bromide in the presence of a strong base, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the ethynyl group to an ethylene or ethane group.
Substitution: The dodecyloxy groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyloxybenzoic acids, while reduction can produce dodecyloxybenzene derivatives with saturated alkyl chains.
Aplicaciones Científicas De Investigación
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s amphiphilic nature makes it useful in the study of membrane proteins and lipid bilayers.
Industry: It is used in the production of advanced materials, such as liquid crystals and conductive polymers.
Mecanismo De Acción
The mechanism by which 1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene exerts its effects is largely dependent on its structural features. The long dodecyloxy chains provide hydrophobic interactions, while the phenylethynyl group offers rigidity and electronic properties. These characteristics enable the compound to interact with various molecular targets, such as lipid membranes and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Tris(dodecyloxy)benzene: Lacks the phenylethynyl group, resulting in different physical and chemical properties.
1,2,4-Tris(dodecyloxy)-5-(phenylethynyl)benzene: Similar structure but with different substitution patterns on the benzene ring.
1,3,5-Tris(dodecyloxy)-2-(phenylethynyl)benzene: Another isomer with varied substitution positions.
Uniqueness
1,2,3-Tris(dodecyloxy)-5-(phenylethynyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct amphiphilic and electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions and self-assembly behavior.
Propiedades
Número CAS |
680997-46-0 |
|---|---|
Fórmula molecular |
C50H82O3 |
Peso molecular |
731.2 g/mol |
Nombre IUPAC |
1,2,3-tridodecoxy-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C50H82O3/c1-4-7-10-13-16-19-22-25-28-34-41-51-48-44-47(40-39-46-37-32-31-33-38-46)45-49(52-42-35-29-26-23-20-17-14-11-8-5-2)50(48)53-43-36-30-27-24-21-18-15-12-9-6-3/h31-33,37-38,44-45H,4-30,34-36,41-43H2,1-3H3 |
Clave InChI |
RDLQLDUISXMPCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


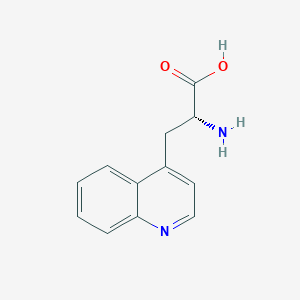
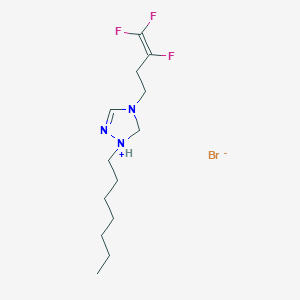
![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
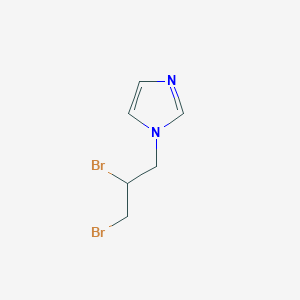
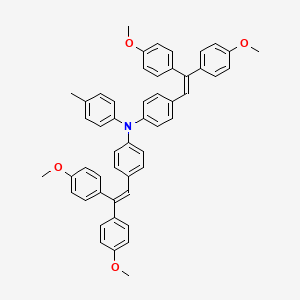
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
![[(2R,6R)-6-Phenyl-1,2,5,6-tetrahydropyridin-2-yl]methanol](/img/structure/B12519877.png)
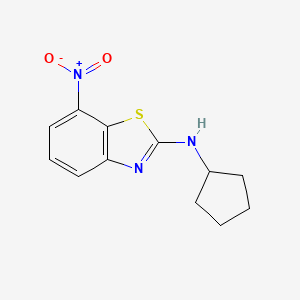
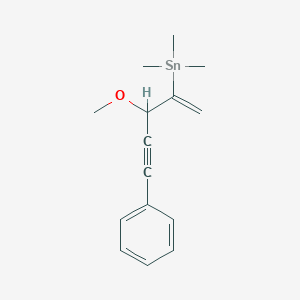
![O-[2-(Acetamido)-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranosyl]-L-threonine](/img/structure/B12519889.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
